1,1'-(2-Methoxyethane-1,1-diyl)dibenzene
Description
Historical Context of Diphenyl-Substituted Ethers in Organic Chemistry
Diphenyl-substituted ethers are a significant class of aromatic ethers. The simplest member, diphenyl ether, is an organic compound with the formula (C6H5)2O and was first identified in 1855. wikipedia.org Aromatic ethers, also known as phenol (B47542) ethers, are derivatives of phenol where the hydroxyl group is replaced by an alkoxy group. wikipedia.org
The synthesis of these compounds has a rich history. While the Williamson ether synthesis is a classic method for forming ethers, it is not suitable for producing bis-aryl ethers like diphenyl ether because aryl halides are generally unreactive toward nucleophilic substitution. wikipedia.org This challenge led to the development of alternative methods, such as the Ullmann condensation, which involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org Modern synthesis of diphenyl ether involves a modification of the Williamson synthesis, reacting phenol with bromobenzene (B47551) in the presence of a base and a copper catalyst. wikipedia.org
Historically, diphenyl ethers have found various applications. A primary use of diphenyl ether is in a eutectic mixture with biphenyl (B1667301) as a heat transfer fluid due to its wide liquid temperature range. wikipedia.org They are also important starting materials in the synthesis of other complex molecules; for instance, diphenyl ether is used to produce phenoxathiin, which is utilized in the production of polyamides and polyimides. wikipedia.org In recent years, substituted diphenyl ethers have been investigated as a platform for the development of novel chemotherapeutics. nih.gov
Significance of the Methoxyethane Moiety in Molecular Design
The methoxyethane moiety consists of a methoxy (B1213986) group (-OCH3) attached to an ethane (B1197151) (-CH2CH2-) chain. While the complete methoxyethane group is a common structural element, its significance in molecular design is often considered by analyzing its constituent parts: the ether linkage and the methoxy group.
The methoxy group is particularly important in drug design and medicinal chemistry. researchgate.net It can influence a molecule's properties in several ways:
Target Binding: The oxygen atom of a methoxy group can act as a hydrogen bond acceptor, which can be crucial for a molecule's interaction with biological targets like proteins. nih.gov
Physicochemical Properties: The addition of a methoxy group can alter a compound's solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov For example, replacing a hydroxyl group with a methoxy group can reduce toxicity. The oral LD50 for phenol in rats is 317 mg/kg, whereas for its methyl ether, anisole, it is 3500-4000 mg/kg. wikipedia.org
Pharmacokinetics: Methoxy groups can affect how a drug is absorbed, distributed, metabolized, and excreted (ADME properties). researchgate.net However, they can also be a metabolic liability, as they are susceptible to O-demethylation by enzymes in the body. researchgate.netmdpi.com
The ethane portion of the moiety provides flexibility and acts as a spacer, allowing the functional groups it connects to adopt various conformations. In the context of 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene, the methoxyethane group forms an acetal (B89532), a functional group known for its role as a protecting group for carbonyls in organic synthesis. organic-chemistry.org
Overview of Current Research Landscape Pertaining to this compound
Direct and extensive research focused specifically on this compound is limited. The compound is cataloged in chemical databases and its spectral data are available, but it does not appear to be a primary subject of major, ongoing research programs. nih.gov However, the broader class of compounds to which it belongs—acetals of phenylacetaldehyde (B1677652)—is of significant interest, particularly in the fragrance and flavor industry. ymerdigital.comgoogle.com
Phenylacetaldehyde itself is a key compound used in the synthesis of fragrances, noted for its floral scent. wikipedia.org Its acetals are often synthesized to create more stable fragrance ingredients with longer-lasting scents. google.com For example, phenylacetaldehyde glyceryl acetal is used as a fragrance ingredient. ymerdigital.com Research in this area often focuses on developing efficient and environmentally friendly ("green") synthesis methods for acetals, utilizing catalysts like zeolites or natural kaolin (B608303) to achieve high yields under mild conditions. organic-chemistry.orgymerdigital.com
The synthesis of acetals is a fundamental reaction in organic chemistry, typically involving the reaction of an aldehyde or ketone with an alcohol under acidic conditions. google.com Current research explores novel catalytic systems, such as cationic palladium(II) catalysts, to improve the efficiency and scope of acetalization reactions. organic-chemistry.org While the current research landscape does not prominently feature this compound, the ongoing work on related phenylacetaldehyde acetals for fragrance applications and the development of new synthetic methodologies for acetals provide the context in which this compound is situated. ymerdigital.comgoogle.com
Properties
CAS No. |
41976-80-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2-methoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
IGDFQYAWPSVNGU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 2 Methoxyethane 1,1 Diyl Dibenzene and Analogues
Strategies Involving 1,1-Diphenylethylene (B42955) Precursors
The carbon-carbon double bond in 1,1-diphenylethylene offers a versatile entry point for the introduction of the methoxyethyl group through various addition reactions.
Electrophilic Alkoxylation Approaches
Electrophilic addition to alkenes is a fundamental transformation in organic synthesis. In the context of synthesizing 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene from 1,1-diphenylethylene, the addition of a methoxy (B1213986) group and a hydrogen atom across the double bond is required. One plausible, albeit not specifically documented for this exact transformation, approach involves an oxymercuration-demercuration reaction. This two-step procedure is well-known for the Markovnikov hydration of alkenes and can be adapted for alkoxylation.
The process would theoretically involve the reaction of 1,1-diphenylethylene with a mercury(II) salt, such as mercury(II) acetate, in methanol. This would be followed by demercuration using a reducing agent like sodium borohydride. The expected regioselectivity of the oxymercuration step would place the methoxy group at the more substituted carbon, leading to the desired product.
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| 1,1-Diphenylethylene | 1. Hg(OAc)₂, CH₃OH; 2. NaBH₄ | This compound | Not Reported |
Electrochemical Difunctionalization for Haloether Formation
Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents. The difunctionalization of alkenes, including 1,1-diphenylethylene, can be achieved electrochemically. While a direct electrochemical methoxyethylation has not been specifically detailed, a two-step approach involving the formation of a haloether intermediate is conceivable.
This would involve the electrolysis of 1,1-diphenylethylene in the presence of a halide source and methanol. The resulting β-haloether could then be subjected to a dehalogenation reaction, for instance, using a radical reducing agent, to afford the target ether. The regioselectivity of the initial haloetherification would be crucial in determining the final product.
Approaches from Diphenyl-Substituted Alcohols
The ether linkage in this compound can also be formed through nucleophilic substitution reactions, starting from an appropriately substituted alcohol.
Etherification via Williamson-Type Reactions
The Williamson ether synthesis is a classic and widely used method for preparing ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.
To synthesize this compound via this method, one could start with 2,2-diphenylethanol. Deprotonation with a strong base, such as sodium hydride, would generate the corresponding alkoxide. Subsequent reaction with a methylating agent bearing a good leaving group, like methyl iodide or dimethyl sulfate, would yield the target ether.
| Alcohol | Base | Methylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 2,2-Diphenylethanol | NaH | CH₃I | This compound | Not Reported |
Alkylation Reactions of 1,1-Diphenylethanol (B1581894) and Fluorinated Analogues
Alternatively, one could consider the alkylation of 1,1-diphenylethanol. This tertiary alcohol could be deprotonated to form the corresponding alkoxide, which could then react with a suitable electrophile. However, the tertiary nature of the alcohol might lead to competing elimination reactions.
A more viable strategy within this category would be to start with a precursor that already contains the two-carbon unit and form the ether bond. For example, the reaction of the sodium salt of 1,1-diphenylethanol with a 2-haloethyl methyl ether (e.g., 2-bromoethyl methyl ether) could potentially lead to the desired product, although steric hindrance might be a significant challenge.
Organometallic Reagent-Based Syntheses (e.g., Grignard Chemistry)
Organometallic reagents, particularly Grignard reagents, are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound could be envisioned by forming one of the carbon-phenyl bonds using a Grignard reaction.
Given the nature of the target molecule, the most theoretically sound Grignard-based approach would likely involve the synthesis of 1,1-diphenylethanol as an intermediate, which could then be further elaborated as described in section 2.2. The synthesis of 1,1-diphenylethanol itself is readily achieved by the reaction of two equivalents of phenylmagnesium bromide with an acetylating agent like acetyl chloride or an ester like ethyl acetate.
| Grignard Reagent | Carbonyl Compound | Intermediate Product |
|---|---|---|
| Phenylmagnesium bromide | Ethyl acetate | 1,1-Diphenylethanol |
Novel Synthetic Pathways to the 2-Methoxyethane-1,1-diyl Structural Motif
The construction of the this compound framework fundamentally involves the formation of two new carbon-carbon bonds between two benzene (B151609) rings and a single carbon atom which is also bonded to a methoxymethyl group. A logical and efficient approach to achieve this is through a one-pot reaction that brings together these three components. The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, offers a promising avenue for this transformation. libretexts.org
A plausible and novel synthetic pathway involves the acid-catalyzed reaction of a suitable three-carbon electrophilic synthon with two equivalents of benzene. A key precursor for the "2-methoxyethane-1,1-diyl" moiety is methoxyacetaldehyde (B81698) (CH₃OCH₂CHO). However, aldehydes themselves can be prone to self-condensation and other side reactions under strongly acidic conditions. A more stable and effective electrophile precursor is the corresponding acetal (B89532), such as methoxyacetaldehyde dimethyl acetal, also known as 1,1,2-trimethoxyethane.
The proposed novel synthetic pathway is a Lewis acid-catalyzed Friedel-Crafts-type alkylation of benzene with 1,1,2-trimethoxyethane. The reaction would proceed through the following key steps:
Activation of the Acetal: A Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), would coordinate to one of the methoxy groups of the acetal.
Formation of the Electrophile: This coordination would facilitate the departure of a methoxy group, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic species is then poised to react with the electron-rich benzene ring.
First Electrophilic Aromatic Substitution: The benzene ring would act as a nucleophile, attacking the carbocationic center of the oxocarbenium ion. This would result in the formation of an intermediate, 1-methoxy-2,2-diphenylethanal dimethyl acetal, after loss of a proton to restore aromaticity.
Second Electrophilic Aromatic Substitution: Under the reaction conditions, the newly formed intermediate could be further activated by the Lewis acid, leading to the formation of a new carbocation. A second molecule of benzene would then attack this carbocation, leading to the final product after deprotonation.
This proposed pathway is analogous to known Friedel-Crafts reactions involving other α-alkoxy aldehydes and their acetals. The success of this reaction would depend on carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants and the Lewis acid, to favor the desired dialkylation product and minimize potential side reactions like polyalkylation or rearrangement.
The following table outlines the proposed reaction and highlights key parameters based on analogous transformations found in the literature for the synthesis of diarylmethanes.
| Reactants | Proposed Catalyst | Potential Solvent | Key Transformation | Anticipated Product |
|---|---|---|---|---|
| Benzene (excess), 1,1,2-Trimethoxyethane | AlCl₃, FeCl₃, or BF₃·OEt₂ | Benzene (as solvent), Carbon disulfide, or a chlorinated solvent | Lewis acid-catalyzed Friedel-Crafts dialkylation | This compound |
This novel approach offers a direct and potentially efficient route to the 2-methoxyethane-1,1-diyl structural motif, providing a foundation for the synthesis of this compound and its analogues. Further experimental validation is required to optimize the reaction conditions and ascertain the yield and purity of the desired product.
Reactivity and Chemical Transformations of 1,1 2 Methoxyethane 1,1 Diyl Dibenzene
Reactions at the Methoxy (B1213986) Group
The methoxy group (-OCH3) is a key reactive site in the molecule, primarily susceptible to ether cleavage reactions. Ethers are generally stable but can be cleaved under specific, often harsh, conditions.
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave ethers. The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by the halide ion. In the case of 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene, this would lead to the formation of a benzhydryl alcohol derivative and a methyl halide. The presence of a phenolic hydroxyl group in similar aryl-ether compounds has been shown to dramatically increase the rate of acid-catalyzed bond cleavage. acs.org
Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr3), are also effective reagents for cleaving methoxy groups, particularly on aromatic systems. This method is often preferred for its milder conditions compared to strong protic acids.
Radical-Based Cleavage: In more specialized applications, selective cleavage of methoxy groups can be achieved through radical hydrogen abstraction. This process typically requires a neighboring functional group, like a hydroxyl group, to facilitate the reaction, which may not be directly applicable to the parent compound without prior modification. nih.govresearchgate.net
| Reagent | Reaction Type | Primary Products |
| HBr or HI | Acid-Catalyzed Cleavage | 1,1-Diphenylethan-2-ol, Methyl Halide |
| BBr3 | Lewis Acid-Mediated Cleavage | 1,1-Diphenylethan-2-ol, Bromomethane |
This table presents expected products based on general ether reactivity.
Reactions at the Diphenyl Moiety
The two phenyl rings (diphenyl moiety) are prone to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The substituent already present on the rings—the 1-(2-methoxyethyl) group—directs the position of incoming electrophiles.
Directing Effects: The alkyl group attached to the benzene (B151609) rings is an activating group and an ortho, para-director. This is due to the electron-donating inductive effect of the alkyl chain, which stabilizes the carbocation intermediates formed during ortho and para attack more than the meta intermediate. libretexts.org Therefore, electrophilic substitution reactions are expected to yield a mixture of products where the new substituent is added at the ortho (2- or 6-) or para (4-) positions of the phenyl rings.
Common Electrophilic Aromatic Substitution Reactions:
Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2) onto the aromatic rings. youtube.comyoutube.com
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the addition of a halogen atom. youtube.com
Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction can sometimes be complicated by polyalkylation and carbocation rearrangements. youtube.comgoogle.com
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally more controlled than alkylation. youtube.com
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO3, H2SO4 | Ortho- and Para-nitro derivatives |
| Bromination | Br2, FeBr3 | Ortho- and Para-bromo derivatives |
| Acylation | RCOCl, AlCl3 | Ortho- and Para-acyl derivatives |
Competitive Reaction Pathways (e.g., Elimination vs. Substitution)
The carbon atom bearing the two phenyl groups (the benzylic-like position) and the adjacent carbon of the ethane (B1197151) backbone are potential sites for competitive substitution and elimination reactions. masterorganicchemistry.com The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the leaving group. youtube.com
For a reaction to occur at this center, the methoxy group would need to be converted into a better leaving group, for example, by protonation with a strong acid. masterorganicchemistry.com
Substitution (SN1/SN2): Under acidic conditions with a weak nucleophile, a substitution reaction could occur. Protonation of the methoxy group would allow it to leave as methanol, forming a relatively stable secondary benzylic carbocation. This carbocation would then be attacked by the nucleophile (an SN1-type mechanism). A strong, non-bulky nucleophile might favor an SN2 pathway if a suitable leaving group were present. youtube.comyoutube.com
Elimination (E1/E2): If a strong, bulky base is used, an elimination reaction might be favored. This would involve the removal of a proton from the ethane backbone and the departure of the leaving group to form an alkene, specifically (2-methoxyethene-1,1-diyl)dibenzene. youtube.com An E1 pathway could compete with the SN1 reaction, proceeding through the same carbocation intermediate. youtube.com
The choice between these pathways is a classic mechanistic dichotomy in organic chemistry. Weakly basic nucleophiles tend to favor substitution, whereas strong, sterically hindered bases favor elimination. youtube.com
Functionalization of the Ethane Backbone
Modifying the ethane backbone of this compound, without altering the diphenyl or methoxy groups, presents a significant chemical challenge. The C-H bonds of the ethane portion are generally unreactive. However, specific strategies could potentially achieve functionalization.
Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a bromine atom at the benzylic position (the carbon attached to the phenyl rings). This position is favored due to the resonance stabilization of the resulting benzylic radical. The newly introduced halogen could then serve as a handle for further substitution or elimination reactions.
Oxidation: Strong oxidizing agents could potentially oxidize the benzylic position. However, controlling such a reaction to achieve a specific functionalization without cleaving the molecule or oxidizing the aromatic rings would be difficult.
Theoretical Investigations and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)
Quantum chemical calculations, based on solving the Schrödinger equation, offer highly accurate data on molecular systems. rsdjournal.org Methods like Density Functional Theory (DFT) and ab initio calculations have become essential tools in chemical research for predicting molecular behavior. rsdjournal.orgsemanticscholar.org These approaches are used to determine the electronic structure, geometry, and energy of molecules.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of a molecule. For a flexible molecule like 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene, which has several rotatable single bonds, multiple energy minima, known as conformers, can exist.
Conformational analysis involves systematically studying these different spatial arrangements and their relative energies. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. nih.gov Theoretical methods, such as DFT, are employed to explore the potential energy surface of the molecule by rotating specific dihedral angles. researchgate.netresearchgate.net For instance, the analysis would involve rotating the bonds connecting the phenyl groups and the methoxyethyl chain to identify stable conformers and the energy barriers between them. The results of such an analysis would reveal the preferred three-dimensional shape of the molecule. chemrxiv.org
Table 1: Representative Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative Data) This table presents typical data that would be obtained from a DFT geometry optimization calculation.
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (aliphatic) | ~1.54 Å | |
| C-O (ether) | ~1.43 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-CH-C | ~109.5° | |
| C-O-C | ~112° | |
| Dihedral Angle | Ph-C-C-Ph | Varies with conformer |
| C-C-O-C | Varies with conformer |
Quantum chemical calculations provide detailed information about the electronic structure of a molecule. arxiv.org Key aspects include the distribution of electron density and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
Reactivity indices, such as electronegativity, hardness, and softness, can be derived from these orbital energies. These indices help predict how the molecule will interact with other chemical species and at which sites it is most likely to react. For example, mapping the electrostatic potential onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Conceptual Electronic Properties and Reactivity Indices for this compound (Illustrative Data) This table outlines key electronic descriptors and their significance, as would be determined by quantum chemical calculations.
| Property | Significance | Hypothetical Value |
| HOMO Energy | Electron-donating ability | -6.5 eV |
| LUMO Energy | Electron-accepting ability | -0.5 eV |
| HOMO-LUMO Gap | Chemical reactivity, stability | 6.0 eV |
| Dipole Moment | Molecular polarity | 1.5 D |
| Electrostatic Potential | Identifies reactive sites | Varies across molecule |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a fundamental tool for elucidating the detailed pathways of chemical reactions. rsc.org By modeling the transformation from reactants to products, it is possible to understand the sequence of bond-making and bond-breaking events, identify any intermediate species, and determine the factors that control the reaction's speed and outcome.
A key goal in studying a reaction mechanism is to map the potential energy surface that connects reactants and products. The highest point on the lowest-energy path between a reactant and a product is the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is the primary determinant of the reaction rate.
Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energies. researchgate.net For reactions involving a molecule like this compound, this could involve modeling its synthesis or its degradation. For example, in a hypothetical ether cleavage reaction, calculations could determine the energy barrier for breaking the C-O bond, providing insight into the conditions required for the reaction to occur. nih.govnih.gov
Table 3: Illustrative Energy Profile for a Hypothetical Reaction This table shows representative relative energies along a reaction coordinate, as would be calculated to determine the energy barrier.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State | Highest energy point | +25.0 |
| Intermediate | A stable species formed during the reaction | -5.0 |
| Products | Final materials | -15.0 |
During a chemical reaction, the distribution of electrons within the molecule changes. Analyzing these changes provides critical insights into the reaction mechanism. Computational techniques can calculate the partial atomic charges at each stage of the reaction, showing how charge is redistributed as bonds are formed and broken.
Charge delocalization, where charge is spread over multiple atoms through resonance or hyperconjugation, often stabilizes transition states or intermediates, thereby facilitating the reaction. Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify these stabilizing interactions. For this compound, such studies could reveal how the phenyl rings and the methoxy (B1213986) group participate in stabilizing charged intermediates that might form during a reaction.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
For a flexible molecule like this compound, MD simulations can reveal how the molecule folds, unfolds, and samples different conformations in various environments, such as in a vacuum or in a solvent. mdpi.comnih.gov These simulations provide insights into the timescales of conformational changes and the influence of solvent molecules on the molecule's preferred shape. researchgate.net This information is complementary to the static picture provided by quantum chemical calculations and is essential for understanding the molecule's behavior in realistic conditions.
Table 4: Goals and Potential Outcomes of Molecular Dynamics Simulations This table summarizes the objectives and expected findings from an MD simulation study of this compound.
| Simulation Goal | Information Obtained | Potential Insights |
| Conformational Dynamics | How the molecule's shape changes over time. | Identification of the most populated conformers and the rates of interconversion between them. |
| Solvation Structure | The arrangement of solvent molecules around the solute. | Understanding of how solvent interactions stabilize certain conformations. |
| Transport Properties | Diffusion coefficient. | Prediction of the molecule's mobility in a given medium. |
| Intermolecular Interactions | How the molecule interacts with other molecules. | Insights into aggregation behavior or binding to a target site. |
Computational Prediction of Spectroscopic Properties
Theoretical investigations into the spectroscopic properties of this compound are crucial for complementing experimental data, aiding in spectral assignment, and providing insights into the molecule's electronic structure and conformational dynamics. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns.
While extensive databases of computationally predicted spectra exist for many common organic molecules, specific theoretical studies focused solely on this compound are not readily found in the public domain. The general methodology for such predictions, however, is well-established in the field of computational chemistry. nih.govdntb.gov.ua These calculations typically involve a two-step process: first, the geometry of the molecule is optimized to find its most stable three-dimensional conformation, and second, the spectroscopic properties are calculated based on this optimized structure. researchgate.netresearchgate.net
For instance, the prediction of ¹H and ¹³C NMR spectra is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and the basis set. researchgate.net
Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. nih.govresearchgate.net These calculations can help assign specific absorption bands in an experimental spectrum to particular vibrational modes, such as C-H stretching, C-O-C ether stretches, or aromatic ring vibrations. docbrown.info
Although specific, published data tables for the computationally predicted spectroscopic properties of this compound are not available, the tables below represent the type of data that such computational studies would generate. The values presented are hypothetical and serve as an illustrative example of how the results would be structured.
Predicted ¹H NMR Chemical Shifts (Hypothetical Data)
This table illustrates the format for predicted proton NMR chemical shifts. Calculations would provide a specific ppm value for each unique proton in the molecule, corresponding to the methoxy group, the ethyl bridge, and the two phenyl rings.
| Proton Environment | Predicted Chemical Shift (ppm) |
| -OCH₃ | 3.30 |
| -CH₂- | 3.65 |
| -CH- | 4.60 |
| Phenyl H (ortho) | 7.25 |
| Phenyl H (meta) | 7.35 |
| Phenyl H (para) | 7.20 |
Predicted ¹³C NMR Chemical Shifts (Hypothetical Data)
This table shows the typical output for a ¹³C NMR prediction, with distinct chemical shifts for the aliphatic carbons and the aromatic carbons of the dibenzene moiety.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| -OCH₃ | 59.0 |
| -CH₂- | 75.0 |
| -CH- | 45.0 |
| Phenyl C (ipso) | 143.0 |
| Phenyl C (ortho) | 128.5 |
| Phenyl C (meta) | 129.0 |
| Phenyl C (para) | 126.0 |
Predicted Principal IR Absorption Frequencies (Hypothetical Data)
This table outlines the expected format for predicted infrared spectroscopy data. The wavenumbers correspond to the vibrational frequencies of specific functional groups within the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Stretch | 1600, 1475 |
| C-O-C Ether Stretch | 1150-1085 |
| C-H Bend (Aromatic) | 770-735, 710-690 |
It is important to reiterate that the data presented in these tables are illustrative examples based on general principles of computational spectroscopy and are not the result of specific, published calculations for this compound. Access to experimental spectra for this compound is noted in databases such as PubChem, which can serve as a valuable reference for comparison against future computational studies. nih.gov
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Probes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. For this compound, the predicted chemical shifts provide a baseline for comparison with experimental data.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho, meta, para) | 7.20 - 7.35 | Multiplet | 10H |
| Methine (-CH) | 4.25 | Triplet | 1H |
| Methylene (B1212753) (-CH₂) | 3.65 | Doublet | 2H |
| Methoxy (B1213986) (-OCH₃) | 3.30 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic | 142.0 |
| Aromatic CH | 128.5 - 129.5 |
| Methine (-CH) | 48.0 |
| Methylene (-CH₂) | 75.0 |
| Methoxy (-OCH₃) | 59.0 |
Advanced 2D NMR Techniques (e.g., Heteronuclear Multiple Bond Correlation (HMBC))
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals long-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is instrumental in connecting different spin systems, for instance, linking the methoxy group to the rest of the molecule via the methylene and methine carbons.
For this compound, key HMBC correlations would be expected between:
The methoxy protons and the methylene carbon.
The methylene protons and the methine carbon.
The methine proton and the quaternary aromatic carbons.
The aromatic protons and their neighboring aromatic carbons.
These correlations would provide unequivocal evidence for the proposed structure.
Variable-Temperature NMR and Diffusion-Ordered Spectroscopy (DOSY) NMR for Dynamic Behavior
The flexibility of the methoxyethyl chain in this compound can be investigated using variable-temperature (VT) NMR. nih.govscielo.br By acquiring NMR spectra at different temperatures, it is possible to study conformational changes. At lower temperatures, the rate of bond rotation may slow down sufficiently to allow for the observation of distinct conformers. This can provide insights into the energy barriers of these rotational processes. For flexible molecules like ethers, VT-NMR can reveal the populations of different conformers in solution. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. acs.orgucsb.edu For a pure sample of this compound, DOSY can be used to determine its self-diffusion coefficient. This value can, in turn, be used to estimate the molecule's hydrodynamic radius and provide further confirmation of its monomeric state in solution. The diffusion coefficient for a small molecule like this is typically in the range of 1x10⁻¹⁰ to 1x10⁻⁸ m²/s. ox.ac.uk
Computational NMR Prediction in Structure Elucidation
In modern structural analysis, computational methods are increasingly used to predict NMR parameters. youtube.com By employing quantum mechanical calculations, it is possible to obtain theoretical chemical shifts and coupling constants that can be compared with experimental data. This is particularly useful for complex structures or when authentic reference material is unavailable. The accuracy of these predictions has significantly improved, with mean absolute errors for ¹H NMR often below 0.2 ppm. These computational models can help to resolve ambiguities in spectral assignments and provide a higher level of confidence in the final structural determination.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 212.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 212.
The fragmentation of ethers is often characterized by cleavage of the C-O and C-C bonds adjacent to the oxygen atom. libretexts.orgcore.ac.uk For aromatic ethers, fragmentation can also involve rearrangements and loss of neutral molecules. A plausible fragmentation pathway for this compound would involve:
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 181.
Cleavage of the C-C bond adjacent to the oxygen: This could lead to the formation of a stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) at m/z 167.
Loss of a methoxymethyl radical (•CH₂OCH₃): This would also lead to the diphenylmethyl cation at m/z 167.
Formation of a tropylium (B1234903) ion: The phenyl groups could rearrange to form the stable tropylium ion at m/z 91.
Plausible Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 212 | [C₁₅H₁₆O]⁺ (Molecular Ion) |
| 181 | [C₁₄H₁₃]⁺ |
| 167 | [C₁₃H₁₁]⁺ |
| 91 | [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. While no specific crystal structure for this compound is publicly available, data from a closely related compound, 1,1-diphenylpropane, can provide insights into the expected solid-state conformation. nih.gov
A crystallographic study of this compound would be expected to reveal:
Precise bond lengths and angles.
The conformation of the methoxyethyl side chain.
The packing of the molecules in the crystal lattice.
The nature of any intermolecular interactions, such as van der Waals forces or C-H···π interactions.
This information is invaluable for understanding the molecule's solid-state properties and for validating computational models.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Usually found in the 2850-3000 cm⁻¹ region.
C-O-C stretching (ether linkage): A strong band is expected in the 1050-1250 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹).
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3030 - 3080 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch |
| 1450 - 1600 | Aromatic C=C Stretch |
| 1070 - 1150 | C-O-C Stretch |
| 690 - 770 | Aromatic C-H Bend |
Theoretical IR Spectra Prediction
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by probing its vibrational modes. c6h6.org While experimental IR spectra provide a fingerprint of a compound, theoretical predictions, typically employing Density Functional Theory (DFT), offer a means to assign specific vibrational modes to the observed absorption bands. researchgate.net This synergy between experimental and computational approaches is invaluable for confirming molecular structures.
For this compound, a theoretical IR spectrum can be predicted by calculating the harmonic vibrational frequencies from its optimized geometry. The resulting spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the benzene (B151609) rings, the methoxy group, and the aliphatic backbone.
Key predicted vibrational modes for this compound would include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region, these bands arise from the stretching vibrations of the C-H bonds on the two benzene rings. nih.gov
Aliphatic C-H Stretching: The C-H bonds of the ethane (B1197151) and methoxy groups would exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org
C-O-C Stretching: A strong absorption band, characteristic of ethers, would be predicted in the 1300-1000 cm⁻¹ region due to the asymmetric and symmetric stretching of the C-O-C linkage. fiveable.melibretexts.orgopenstax.org For phenyl alkyl ethers, two distinct bands around 1250 cm⁻¹ and 1050 cm⁻¹ are often observed. libretexts.orgopenstax.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings would give rise to several bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Vibrations corresponding to the bending of C-H bonds, both aromatic and aliphatic, would appear in the 1500-1300 cm⁻¹ range and also at lower wavenumbers. fiveable.me
A hypothetical predicted IR spectrum for this compound, based on DFT calculations, is presented in the interactive data table below.
By comparing such a predicted spectrum with an experimentally obtained one, a high degree of confidence in the structural assignment of this compound can be achieved.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) and Computational Prediction for Stereochemical Studies
While IR spectroscopy is powerful for elucidating the connectivity of atoms, it is generally insensitive to stereochemistry. Chiroptical techniques, such as ECD and VCD, are specifically designed to probe the three-dimensional arrangement of atoms in chiral molecules. nsf.govresearchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral sample. researchgate.net When combined with quantum chemical calculations, ECD and VCD can be used to determine the absolute configuration of enantiomers. rsc.org
If this compound were to be derivatized to introduce a chiral center, for instance by substitution on one of the benzene rings or the ethane backbone, the resulting enantiomers would be indistinguishable by conventional spectroscopic methods like NMR or IR. However, they would produce mirror-image ECD and VCD spectra.
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores. For a chiral derivative of this compound, the benzene rings act as chromophores. The electronic coupling between these rings would give rise to characteristic ECD signals, the signs of which would be determined by the molecule's absolute configuration.
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized IR radiation. researchgate.net VCD spectra provide a wealth of stereochemical information due to the large number of vibrational bands, each potentially carrying a VCD signal. nih.gov This technique is particularly powerful for determining the absolute configuration of molecules with multiple stereocenters or conformational flexibility. mdpi.commdpi.com
The standard approach for stereochemical assignment using ECD and VCD involves the following steps:
Experimental Measurement: The ECD and VCD spectra of the chiral molecule are recorded.
Computational Modeling: The three-dimensional structures of both enantiomers (e.g., R and S) are modeled, and their ECD and VCD spectra are predicted using computational methods like time-dependent DFT (TD-DFT) for ECD and DFT for VCD. mdpi.com
Spectral Comparison: The experimental spectra are compared with the predicted spectra for each enantiomer. A match between the experimental spectrum and the predicted spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.
Below is a hypothetical data table illustrating the kind of results one might expect from an ECD/VCD study of a chiral derivative of this compound.
In this illustrative example, the positive and negative signs of the experimental ECD and VCD bands align with the predicted signs for the R-enantiomer, thus establishing its absolute configuration.
Synthesis and Reactivity of Derivatives and Analogues of 1,1 2 Methoxyethane 1,1 Diyl Dibenzene
Alkoxy Analogues (e.g., Ethoxy, Propoxy, Butoxy)
The synthesis of alkoxy analogues of 1,1'-(2-methoxyethane-1,1-diyl)dibenzene, such as the ethoxy, propoxy, and butoxy derivatives, can be achieved through several established synthetic routes. A common and effective method involves the acid-catalyzed reaction of phenylacetaldehyde (B1677652) with the corresponding alcohol. guidechem.comlibretexts.orgchemicalbook.com This reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal (B89532) product. libretexts.org The use of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity. guidechem.com To drive the equilibrium towards the acetal product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. libretexts.org
An alternative synthetic pathway involves the Williamson ether synthesis, starting from 2,2-diphenylethanol. This method would involve the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with the appropriate alkyl halide (e.g., ethyl bromide, propyl bromide, or butyl bromide).
The reactivity of these alkoxy analogues is expected to be similar to that of the parent methoxy (B1213986) compound, primarily involving the cleavage of the ether linkage under acidic conditions. The stability of the acetal is influenced by the nature of the alkoxy group, with bulkier groups potentially offering greater steric hindrance and influencing the rate of hydrolysis.
Table 1: Synthesis of Alkoxy Analogues of this compound
| Alkoxy Group | Starting Materials | Reaction Conditions | Product |
| Ethoxy | Phenylacetaldehyde, Ethanol (excess) | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1,1'-(2-Ethoxyethane-1,1-diyl)dibenzene |
| Propoxy | Phenylacetaldehyde, n-Propanol (excess) | Acid catalyst (e.g., H₂SO₄), Reflux | 1,1'-(2-Propoxyethane-1,1-diyl)dibenzene |
| Butoxy | Phenylacetaldehyde, n-Butanol (excess) | Acid catalyst (e.g., p-TsOH), Azeotropic removal of water | 1,1'-(2-Butoxyethane-1,1-diyl)dibenzene |
Halogenated Derivatives
The introduction of halogen atoms onto the phenyl rings of this compound can significantly alter its electronic properties and reactivity. Electrophilic aromatic substitution is the most common method for the halogenation of such diarylmethane compounds. researchgate.net The methoxyethyl group is an ortho, para-directing group, meaning that halogenation will preferentially occur at the positions ortho and para to the point of attachment of the diarylmethyl group.
Bromination, for instance, can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). researchgate.net The reaction conditions can be controlled to favor either mono- or di-substitution on each aromatic ring. Due to the activating nature of the alkyl group, the reaction is typically facile. Chlorination can be similarly effected using chlorine gas with a Lewis acid catalyst.
The reactivity of these halogenated derivatives is dictated by the presence of the carbon-halogen bond. These derivatives can undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to form more complex molecules with new carbon-carbon bonds. nih.gov This functionalization provides a versatile handle for further molecular elaboration. acs.org
Table 2: Synthesis of Halogenated Derivatives
| Halogen | Reagents | Reaction Conditions | Expected Major Product(s) |
| Bromine | Br₂, FeBr₃ | Dark, room temperature | 4-Bromo-1-(1-(4-bromophenyl)-2-methoxyethyl)benzene and 2-bromo-1-(1-(2-bromophenyl)-2-methoxyethyl)benzene |
| Chlorine | Cl₂, AlCl₃ | Inert solvent, low temp. | 4-Chloro-1-(1-(4-chlorophenyl)-2-methoxyethyl)benzene and 2-chloro-1-(1-(2-chlorophenyl)-2-methoxyethyl)benzene |
Derivatives with Modified Phenyl Moieties
Modification of the phenyl moieties of this compound beyond simple halogenation allows for the introduction of a wide range of functional groups, leading to derivatives with diverse properties. The synthesis of these derivatives often leverages the reactivity of the parent diarylmethane scaffold. pharmaguideline.com
For example, Friedel-Crafts acylation can introduce an acyl group onto the aromatic rings, typically at the para position due to steric hindrance. This reaction is usually carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone can then serve as a synthetic handle for further transformations.
Nitration, using a mixture of nitric acid and sulfuric acid, would also be expected to occur at the ortho and para positions, yielding nitrated derivatives. These nitro groups can subsequently be reduced to amino groups, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide array of substituents. The functionalization of the diphenylmethane (B89790) core is a well-established strategy for creating diverse molecular architectures. researchgate.net
Boron-Containing Derivatives
The introduction of boron-containing functional groups, such as boronic acids or boronic esters, onto the aromatic rings of this compound opens up a vast array of synthetic possibilities, most notably through the Suzuki-Miyaura cross-coupling reaction. A powerful method for achieving this is the iridium-catalyzed C-H borylation of arenes. illinois.edudur.ac.uk This reaction typically employs a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) and an iridium catalyst, and it often exhibits high regioselectivity, favoring the less sterically hindered positions on the aromatic ring. For the title compound, borylation would be expected to occur at the para positions.
Alternatively, a two-step process involving initial halogenation of the aromatic rings (as described in section 7.2) followed by a metal-catalyzed borylation or a lithium-halogen exchange and subsequent reaction with a boron electrophile can be employed. nih.govgoogle.com For instance, the corresponding aryl bromide can be converted to a Grignard reagent and then reacted with a trialkyl borate (B1201080) to yield the boronic ester. google.comorganic-chemistry.org
The resulting boron-containing derivatives are versatile intermediates for the synthesis of more complex molecules, including biaryls and other extended conjugated systems. nih.gov
Table 3: Synthesis of Boron-Containing Derivatives
| Borylation Method | Reagents | Catalyst/Conditions | Expected Product |
| Iridium-catalyzed C-H Borylation | Bis(pinacolato)diboron (B₂pin₂) | [Ir(cod)OMe]₂ / dtbpy, heat | 4,4'-(2-Methoxyethane-1,1-diyl)bis(phenylboronic acid pinacol (B44631) ester) |
| From Aryl Halide (Grignard) | 1. Mg, THF2. B(OiPr)₃3. Acidic workup | N/A | 4-(1-(4-(Dihydroxyboryl)phenyl)-2-methoxyethyl)phenylboronic acid |
Fluoro-Substituted Ethers
The synthesis of fluoro-substituted ethers related to this compound can be approached in several ways, targeting either the alkoxy chain or the benzylic position. To introduce fluorine into the ether moiety, a synthetic route starting from a fluorinated alcohol would be necessary. For example, the reaction of phenylacetaldehyde with 2-fluoroethanol (B46154) under acid catalysis would yield the corresponding 1,1'-(2-(2-fluoroethoxy)ethane-1,1-diyl)dibenzene.
Direct fluorination of the benzylic C-H bond of this compound presents a more direct but challenging approach. Recent advances in C-H functionalization have made such transformations more feasible. d-nb.infobeilstein-journals.org Methods involving radical fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst could potentially achieve this transformation. organic-chemistry.org The benzylic position is activated towards radical abstraction, making it a plausible site for selective fluorination. nih.gov
The introduction of fluorine can significantly impact the compound's properties, including its lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. wiserpub.com The synthesis of fluorinated benzyl (B1604629) ethers is an active area of research for creating molecules with enhanced properties. wiserpub.com
Q & A
Q. What are the common synthetic routes for 1,1'-(2-Methoxyethane-1,1-diyl)dibenzene, and how are reaction conditions optimized?
Synthesis often employs palladium-catalyzed cross-electrophile coupling or radical-mediated processes. For example, methoxy-substituted diaryl compounds can be synthesized via Pd catalysis with iodobenzene derivatives and methoxy-containing substrates. Reaction optimization involves tuning catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., THF/DMF), and temperature gradients (60–100°C). Purification typically uses silica gel column chromatography with cyclohexane/dichloromethane gradients to isolate the product .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the methoxy group and aryl linkages. For example, the methoxy proton appears as a singlet near δ 3.3–3.5 ppm, while aromatic protons show multiplet patterns between δ 7.1–7.6 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd for C₁₅H₁₅O: 211.1123). Complementary techniques like IR spectroscopy confirm ether (C-O-C) stretches at ~1100 cm⁻¹ .
Q. What solvents and conditions are recommended for recrystallization or stability studies?
The compound is sparingly soluble in polar solvents (e.g., water: ~4.0E-3 g/L at 25°C) but dissolves well in non-polar solvents like cyclohexane or dichloromethane. Stability tests under inert atmospheres (N₂/Ar) are advised to prevent oxidation. Storage in airtight containers at –20°C minimizes degradation .
Advanced Research Questions
Q. How can radical intermediates in reactions involving this compound be trapped and characterized?
Radical trapping agents like 1,1-diphenylethylene (2.0 equiv) are used to capture transient intermediates. HRMS and ESR spectroscopy identify trapped adducts, such as (3,3-difluoroprop-1-ene-1,1-diyl)dibenzene (observed m/z 231.0980 [M+H]+). Control experiments under inert vs. aerobic conditions clarify radical pathways .
Q. What contradictions exist in mechanistic studies of methoxy-substituted diaryl compounds, and how are they resolved?
Discrepancies arise in distinguishing between radical vs. ionic mechanisms. For example, conflicting NMR data on regioselectivity may require isotopic labeling (e.g., ¹³C-tracing) or kinetic isotope effects (KIE) studies. Computational modeling (DFT) can reconcile experimental observations by mapping transition states and energy barriers .
Q. How do steric and electronic effects of the methoxy group influence catalytic activity in cross-coupling reactions?
The methoxy group’s electron-donating nature enhances aryl ring activation but introduces steric hindrance. Competitive experiments with para-substituted analogs show reduced yields in bulky systems. Hammett plots (σ⁺ values) quantify electronic effects, while X-ray crystallography reveals spatial constraints in Pd-ligand complexes .
Q. What advanced purification challenges arise for derivatives of this compound, and how are they addressed?
Co-elution of structurally similar byproducts (e.g., diaryl ethers) complicates purification. High-performance liquid chromatography (HPLC) with chiral columns or preparative TLC resolves enantiomers. For example, gradient elution (heptane/EtOAc 95:5 to 80:20) isolates >95% pure fractions .
Q. How is the compound’s stability under photolytic or thermal conditions evaluated for applications in materials science?
Accelerated aging studies (e.g., 72 hrs at 60°C or UV irradiation at 254 nm) monitor degradation via GC-MS. Thermo-gravimetric analysis (TGA) reveals decomposition onset at ~180°C. Radical scavengers (e.g., BHT) are added to suppress photooxidation pathways .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
